molecular formula C18H11ClN2O3S B11409246 N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409246
M. Wt: 370.8 g/mol
InChI Key: HYRGUJUFJFGPPE-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a chromene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazol-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins. The compound may also interact with other enzymes and receptors, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
  • N-(benzofuran-3-yl)acetamide

Uniqueness

Compared to these similar compounds, N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and chromene rings in its structure allows for a broader range of applications and interactions with biological targets .

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23)

InChI Key

HYRGUJUFJFGPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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